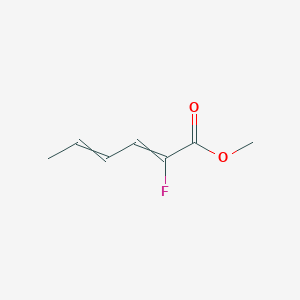
Methyl 2-fluorohexa-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-fluorohexa-2,4-dienoate is an organic compound with the molecular formula C7H9FO2. It is a fluorinated ester, characterized by the presence of a fluoro group attached to a conjugated diene system. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluorohexa-2,4-dienoate can be synthesized through several methods. One common approach involves the reaction of 2,4-hexadienoic acid with a fluorinating agent, followed by esterification with methanol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluorohexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluoro-dienoic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include fluoro-dienoic acids, fluoro-alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-fluorohexa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals with improved bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of methyl 2-fluorohexa-2,4-dienoate involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The conjugated diene system allows for participation in cycloaddition reactions, which are important in the synthesis of complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-hexadienoate: Lacks the fluoro group, resulting in different reactivity and applications.
Methyl 2-fluorobut-2-enoate: Shorter carbon chain, leading to different physical and chemical properties.
Methyl 2-fluoropent-2-enoate: Intermediate chain length, with properties between those of methyl 2-fluorohexa-2,4-dienoate and methyl 2-fluorobut-2-enoate.
Uniqueness
This compound is unique due to its specific combination of a fluoro group and a conjugated diene system. This combination imparts distinct reactivity and makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
112854-15-6 |
|---|---|
Molecular Formula |
C7H9FO2 |
Molecular Weight |
144.14 g/mol |
IUPAC Name |
methyl 2-fluorohexa-2,4-dienoate |
InChI |
InChI=1S/C7H9FO2/c1-3-4-5-6(8)7(9)10-2/h3-5H,1-2H3 |
InChI Key |
KBUCUSIGBGAXSM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=C(C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















